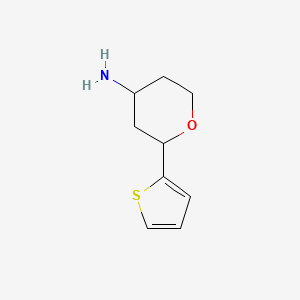
2-(Thiophen-2-yl)oxan-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Thiophen-2-yl)oxan-4-amine is a chemical compound that features a thiophene ring attached to an oxan-4-amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiophen-2-yl)oxan-4-amine typically involves the reaction of thiophene derivatives with oxan-4-amine precursors. One common method includes the condensation of thiophene-2-carbohydrazide with haloaryl isothiocyanates, followed by cyclization in the presence of aqueous sodium hydroxide . Another approach involves the reaction of thiophene-2-carbonyl chloride with amines under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2-(Thiophen-2-yl)oxan-4-amine undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to dihydrothiophene derivatives.
Substitution: Electrophilic substitution reactions, such as nitration, sulfonation, bromination, and acylation, are common.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, bromine for bromination, and acyl chlorides for acylation.
Major Products Formed
Oxidation: Thiophene sulfoxides and sulfones.
Reduction: Dihydrothiophene derivatives.
Substitution: Nitrated, sulfonated, brominated, and acylated thiophene derivatives.
Scientific Research Applications
2-(Thiophen-2-yl)oxan-4-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Thiophen-2-yl)oxan-4-amine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . In cancer research, it may exert effects by interfering with cell proliferation pathways and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carbohydrazide: A precursor in the synthesis of 2-(Thiophen-2-yl)oxan-4-amine.
Thiophene-2-carbonyl chloride: Another precursor used in synthetic routes.
Thiophene sulfoxides and sulfones: Oxidation products of thiophene derivatives.
Uniqueness
This compound is unique due to its combination of a thiophene ring and an oxan-4-amine structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H13NOS |
|---|---|
Molecular Weight |
183.27 g/mol |
IUPAC Name |
2-thiophen-2-yloxan-4-amine |
InChI |
InChI=1S/C9H13NOS/c10-7-3-4-11-8(6-7)9-2-1-5-12-9/h1-2,5,7-8H,3-4,6,10H2 |
InChI Key |
GBCJWEOHNRHUAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CC1N)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


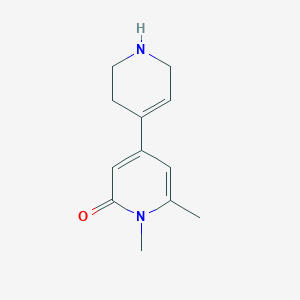
![2-[(Butylamino)methyl]-5-methoxyphenol](/img/structure/B13255957.png)
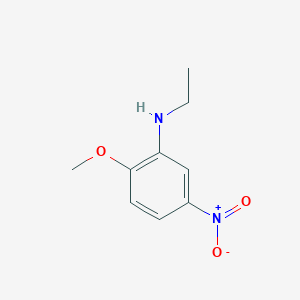
![Methyl octahydropyrano[3,4-c]pyrrole-7a-carboxylate](/img/structure/B13255964.png)
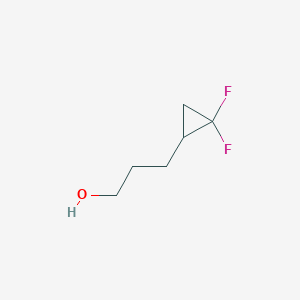
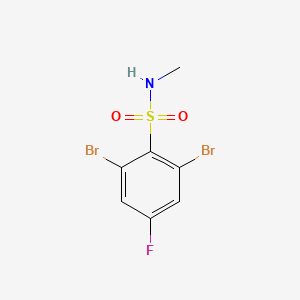
![[(2S,3S)-2-amino-3-methylpentyl]dimethylamine](/img/structure/B13255977.png)

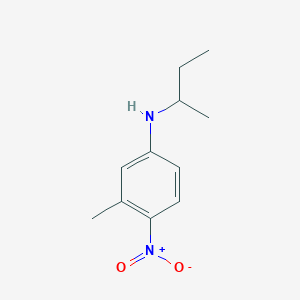
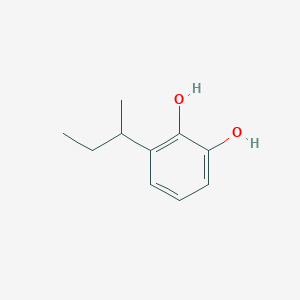
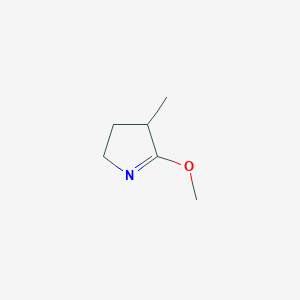
![3-{[(3,5-Dimethylphenyl)methyl]amino}propan-1-ol](/img/structure/B13256020.png)
![2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetic Acid](/img/structure/B13256026.png)
![2-{4-[(2-Methylbutyl)amino]phenyl}acetonitrile](/img/structure/B13256027.png)
